A search of PubChem, a public database of chemical information, reveals an entry for this compound (CID 73707531) but no descriptions of its biological activity or research applications []. The compound's structure suggests it belongs to a class of molecules known as arylurea compounds, some of which have been explored for their potential as FGFR (fibroblast growth factor receptor) inhibitors.
Patent applications sometimes disclose novel chemical compounds and their potential uses before they are published in the scientific literature. A search of patent databases reveals a patent application mentioning a closely related compound, N-oxide of N-(2-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)-5-(4-ethylpiperazin-1-yl)phenyl)acrylamide []. This suggests that researchers might have been exploring this class of compounds for potential therapeutic applications, but the specific activity of N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide is not described.
FIIN-3 is a small molecule compound designed as an irreversible inhibitor targeting fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs). It features a distinctive pyrimidyl urea core, which enhances its binding efficacy through the formation of intramolecular hydrogen bonds. This structural configuration allows FIIN-3 to adopt a pseudo six-membered ring conformation, contributing to its unique mechanism of action against various receptor tyrosine kinases involved in cancer progression .
FIIN-3 operates primarily through covalent modification of target proteins. The compound forms a covalent bond with cysteine residues in the kinase domain of FGFRs and EGFRs, specifically targeting Cys477 in FGFR and Cys797 in EGFR. This interaction stabilizes the active conformation of these receptors, leading to the inhibition of downstream signaling pathways critical for tumor growth and survival . The compound's ability to inhibit phosphorylation events in both FGFR and EGFR pathways, even in the presence of fibroblast growth factor stimulation, highlights its potent and selective reactivity .
FIIN-3 exhibits significant biological activity against multiple cancer cell lines by inhibiting the phosphorylation of key signaling molecules such as AKT and ERK1/2. It has demonstrated efficacy against various FGFR gatekeeper mutants, which are often associated with resistance to other inhibitors. In cellular assays, FIIN-3 effectively suppresses the growth of Ba/F3 cells that rely on FGFR signaling, with effective concentrations (EC50) reported to be less than 1 nM for some targets .
The synthesis of FIIN-3 involves several key steps:
FIIN-3 is primarily explored for its therapeutic potential in oncology, particularly for cancers driven by aberrant FGFR and EGFR signaling. Its ability to inhibit these pathways makes it a candidate for treating various malignancies, including non-small cell lung cancer (NSCLC) and other solid tumors characterized by FGFR mutations or overexpression . Additionally, FIIN-3 serves as a valuable tool in research settings for studying receptor tyrosine kinase biology.
Studies have shown that FIIN-3 interacts specifically with cysteine residues in the kinase domains of its target receptors. This covalent interaction leads to conformational changes that stabilize the active forms of FGFRs and EGFRs, thereby blocking their downstream signaling pathways. Comparative studies indicate that while other inhibitors may partially restore signaling after fibroblast growth factor stimulation, FIIN-3 maintains robust inhibition under similar conditions .
Several compounds share structural or functional similarities with FIIN-3, particularly within the realm of receptor tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Target Receptors | Mechanism of Action | Unique Features |
---|---|---|---|
FIIN-1 | FGFR | Irreversible inhibition | Contains chlorine atoms that enhance potency |
FIIN-2 | FGFR | Irreversible inhibition | Stronger hinge binder but less effective than FIIN-3 |
BGJ398 | FGFR | Reversible inhibition | Selective for specific FGFR family members |
Rogaratinib | Pan-FGFR | Irreversible inhibition | Broad-spectrum activity against multiple FGFRs |
Erdafitinib | Pan-FGFR | Selective inhibition | Functionally selective with unique binding profile |
FIIN-3 stands out due to its dual-targeting capability against both FGFR and EGFR pathways, making it particularly valuable in contexts where resistance mechanisms are prevalent . Its structural design allows for enhanced flexibility and binding efficiency compared to other inhibitors, positioning it as a promising candidate for further clinical development.
Resistance to FGFR inhibitors frequently arises from gatekeeper mutations (e.g., V550L in FGFR4, V564M in FGFR2), which sterically hinder drug binding. FIIN-3 was engineered through structure-based drug design to circumvent these mutations. Key modifications from its predecessor, FIIN-1, included:
FIIN-3 demonstrated nanomolar potency against wild-type (WT) and mutant FGFR isoforms (Table 1).
Table 1: Inhibitory Activity of FIIN-3
Target | IC₅₀ (nM) | EC₅₀ (nM) |
---|---|---|
FGFR1 | 13.1 | 1–41 |
FGFR2 V564M mutant | – | 64 |
EGFR L858R mutant | – | 17 |
In Ba/F3 cells transformed with FGFR2 V564M, FIIN-3 achieved complete inhibition of autophosphorylation at 300 nM, whereas first-generation inhibitors showed no activity. Its dual inhibition capability was validated in SKOV-3 ovarian carcinoma cells, where FIIN-3 suppressed both FGF- and EGF-induced proliferation.
Cocrystal structures revealed FIIN-3’s unique binding modes:
FIIN-3 represents a next-generation covalent fibroblast growth factor receptor inhibitor developed through structure-based drug design to overcome resistance mechanisms associated with first-generation clinical fibroblast growth factor receptor inhibitors [5]. This compound demonstrates unprecedented dual targeting capabilities, exhibiting potent inhibitory activity against both fibroblast growth factor receptors and epidermal growth factor receptor through distinct covalent binding mechanisms [5] [10]. The compound incorporates a pyrimidyl urea core that forms an intramolecular hydrogen bond, creating a pseudo six-membered ring structure that provides enhanced rotatory flexibility to accommodate gatekeeper mutations [5].
FIIN-3 demonstrates potent inhibitory activity across all four fibroblast growth factor receptor isoforms, with inhibition constants determined through Z'-lyte enzyme assays [1] [5] [14]. The compound exhibits a gradient of potency across the receptor family, with fibroblast growth factor receptor 1 showing the highest sensitivity followed by fibroblast growth factor receptor 2, fibroblast growth factor receptor 3, and fibroblast growth factor receptor 4 [1] [2] [3].
FGFR Isoform | IC50 (nM) | Assay Method | Relative Potency |
---|---|---|---|
FGFR1 | 13.1 | Z'-lyte enzyme assay | Highest |
FGFR2 | 21.0 | Z'-lyte enzyme assay | High |
FGFR3 | 31.4 | Z'-lyte enzyme assay | Moderate |
FGFR4 | 35.3 | Z'-lyte enzyme assay | Moderate |
The inhibition kinetics demonstrate that FIIN-3 maintains sub-50 nanomolar potency against all fibroblast growth factor receptor isoforms, with the most pronounced activity observed against fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 [1] [5]. This potency profile represents a significant improvement over first-generation inhibitors, particularly regarding fibroblast growth factor receptor 4, which has historically shown resistance to many clinical fibroblast growth factor receptor inhibitors [5] [14].
In cellular proliferation assays using Ba/F3 cells transformed with individual fibroblast growth factor receptor isoforms, FIIN-3 demonstrated exceptional potency with EC50 values ranging from less than 1 nanomolar for fibroblast growth factor receptor 2 to 41 nanomolar for fibroblast growth factor receptor 3 [5] [14]. The compound showed particularly remarkable activity against fibroblast growth factor receptor 2, achieving complete inhibition at concentrations below 1 nanomolar [5]. Against fibroblast growth factor receptor 4-transformed Ba/F3 cells, FIIN-3 exhibited an EC50 of 22 nanomolar, demonstrating its capability to overcome the inherent resistance associated with this receptor isoform [5] [14].
FIIN-3 exhibits unprecedented dual targeting capability, demonstrating potent inhibitory activity against epidermal growth factor receptor in addition to its primary fibroblast growth factor receptor targets [5] [10] [14]. The compound shows strong inhibition of wild-type epidermal growth factor receptor with an IC50 of 43 nanomolar, establishing it as the first inhibitor capable of covalently targeting both fibroblast growth factor receptors and epidermal growth factor receptor through a single electrophilic group [5] [10].
Target | IC50/EC50 (nM) | Assay Type | Clinical Significance |
---|---|---|---|
EGFR (Wild Type) | 43 | Biochemical IC50 | Strong inhibition |
EGFR L858R | 17 | Cellular EC50 | Enhanced activity against oncogenic mutant |
EGFR L858R/T790M | 231 | Cellular EC50 | Activity against resistance mutation |
EGFR vIII fusion | 135 | Cellular EC50 | Activity against fusion protein |
The selectivity profiling of FIIN-3 was conducted using a comprehensive panel of 456 kinases through KinomeScan assays at 1.0 micromolar concentration [5] [14]. The compound demonstrated excellent overall kinase selectivity with a selectivity score of 15, indicating that only 15 kinases out of 456 tested showed strong binding affinity [5] [14]. This selectivity profile represents a significant achievement in kinase inhibitor design, particularly considering the dual targeting capability of the compound [5].
FIIN-3 shows exceptional activity against oncogenic epidermal growth factor receptor mutants, with enhanced potency observed against the L858R mutation commonly found in non-small cell lung cancer [5] [15]. The compound demonstrates an EC50 of 17 nanomolar against epidermal growth factor receptor L858R, representing even better activity than against wild-type epidermal growth factor receptor [5]. Against the double mutant L858R/T790M, which confers resistance to first-generation epidermal growth factor receptor inhibitors, FIIN-3 maintains moderate activity with an EC50 of 231 nanomolar [5] [15].
FIIN-3 achieves its dual targeting capability through covalent modification of distinct cysteine residues located in different positions within the adenosine triphosphate-binding pockets of fibroblast growth factor receptors and epidermal growth factor receptor [5] [10] [16]. This represents the first example of a kinase inhibitor that covalently targets cysteines located in different positions within the adenosine triphosphate-binding pocket, demonstrating unprecedented mechanistic versatility [5] [10].
Target Kinase | Cysteine Residue | Location | Binding Mode | Structural Evidence |
---|---|---|---|---|
FGFR1-4 | Cys486 (FGFR1), Cys491 (FGFR2) | P-loop (glycine-rich loop) | DFG-out conformation | Crystal structure (PDB: 4R6V) |
EGFR | Cys797 | ATP-binding pocket | DFG-in conformation | Crystal structure (PDB: 4R5S) |
In fibroblast growth factor receptors, FIIN-3 forms a covalent bond with cysteine residues located in the glycine-rich P-loop, specifically Cys486 in fibroblast growth factor receptor 1 and Cys491 in fibroblast growth factor receptor 2 [5] [13]. This covalent modification induces a unique binding mode characterized by a "DFG-out" conformation, where the compound stabilizes an inactive kinase state despite lacking the typical pharmacophore elements associated with type II inhibitors [5] [11].
The crystal structure of fibroblast growth factor receptor 4 V550L bound to FIIN-3 reveals that the covalent bond formation with the P-loop cysteine creates favorable intramolecular π-π stacking contacts between Phe478 from the P-loop and Phe631 from the DFG motif [5] [16]. This conformational change permits Phe631 to interact with both the 3,5-dimethoxyphenyl group and the 4-acrylamidobenzyl group in a "π-stacking sandwich" fashion, stabilizing the DFG-out conformation [5].
In epidermal growth factor receptor, FIIN-3 targets Cys797, the same residue modified by all reported covalent epidermal growth factor receptor inhibitors [5] [16]. However, unlike its binding mode in fibroblast growth factor receptors, FIIN-3 binding to epidermal growth factor receptor maintains a DFG-in conformation [5] [16]. The crystal structure of epidermal growth factor receptor L858R bound to FIIN-3 demonstrates that the equivalent phenylalanine residues in epidermal growth factor receptor do not participate in the inhibitor binding interactions observed in fibroblast growth factor receptors [5] [16].
The acrylamide substituent of FIIN-3 serves as the critical electrophilic warhead responsible for covalent bond formation with target cysteine residues [5] [10]. The conformational flexibility of the reactive acrylamide substituent enables FIIN-3 to adopt distinct binding modes when targeting fibroblast growth factor receptors versus epidermal growth factor receptor [5] [10]. This flexibility represents a key design feature that distinguishes FIIN-3 from other covalent kinase inhibitors that typically target a single cysteine residue [5].
The 4-acrylamidobenzyl group of FIIN-3 provides the optimal spacing and flexibility required to reach spatially distinct cysteine residues in different kinase families [5] [16]. This design contrasts with the 3-acrylamidophenyl substituents present in other reported epidermal growth factor receptor covalent inhibitors, which lack the length and flexibility necessary for dual targeting [5]. The extended length of the 4-acrylamidobenzyl moiety allows the compound to accommodate the different spatial orientations of target cysteines while maintaining high binding affinity [5] [16].
Washout experiments provide definitive evidence for the irreversible nature of FIIN-3 binding [5]. When fibroblast growth factor receptor 2 Ba/F3 cells were treated with FIIN-3 at 20 nanomolar for 3 hours, then extensively washed and allowed to recover for 4 hours, the compound maintained sustained inhibition of fibroblast growth factor receptor 2 autophosphorylation [5]. This persistent inhibition after compound removal confirms the covalent nature of the binding interaction and distinguishes FIIN-3 from reversible inhibitors that lose activity upon washout [5] [22].
The structural elucidation of FIIN-3 activity has been achieved through high-resolution cocrystal structures with both Fibroblast Growth Factor Receptor 4 V550L mutant and Epidermal Growth Factor Receptor L858R, providing unprecedented insights into the dual targeting mechanism of this irreversible kinase inhibitor [1] [2].
The cocrystal structure of FIIN-3 bound to Fibroblast Growth Factor Receptor 4 V550L mutant (Protein Data Bank identification code 4R6V) reveals a remarkable DFG-out binding conformation that distinguishes this compound from conventional type I inhibitors [1]. The structure demonstrates that FIIN-3 forms a covalent bond with Cys477 located in the P-loop of the kinase domain, which triggers a cascade of conformational changes throughout the active site [1].
The covalent bonding between the reactive acrylamide group of FIIN-3 and Cys477 in the kinase P-loop induces a significant conformational rearrangement of the adjoining Phe478 residue [1]. This conformational change facilitates the formation of favorable intramolecular π–π stacking contacts between Phe478 from the P-loop and Phe631 from the DFG motif [1]. The resulting molecular architecture allows Phe631 to interact with both the 3,5-dimethoxylphenyl group and the 4-acrylamidobenzyl group of FIIN-3 in what has been described as a "π-stacking sandwich" fashion [1].
As a consequence of Phe631 being stabilized in the DFG-out conformation, Fibroblast Growth Factor Receptor 4 adopts an inactive conformation upon binding with FIIN-3 [1]. This observation is particularly significant because this conformation had not been observed in any previously reported Fibroblast Growth Factor Receptor crystal structures [1]. The achievement of DFG-out binding is unexpected for FIIN-3, as it was originally designed as a type I inhibitor and lacks the typical benzamide moiety characteristic of prototypical type II inhibitors [1].
The pseudo six-membered ring structure adjacent to the 4,6-pyrimidine core in FIIN-3 adopts a conformation nearly identical to the bicyclic core observed in related compounds, demonstrating the structural conservation of this design element [1]. The two nitrogen atoms from the pyrimidine moiety of FIIN-3 form critical hydrogen bonds with Ala553 in the hinge-binding region, establishing the primary anchor points for inhibitor recognition [1].
The cocrystal structure of FIIN-3 bound to Epidermal Growth Factor Receptor L858R (Protein Data Bank identification code 4R5S) reveals a fundamentally different binding mode compared to its interaction with Fibroblast Growth Factor Receptor 4 [1]. This structural comparison provides crucial insights into the molecular basis for the unprecedented dual targeting capability of FIIN-3 [1].
In the Epidermal Growth Factor Receptor L858R complex, FIIN-3 forms a covalent bond with Cys797, which represents the established site of covalent modification for all reported covalent Epidermal Growth Factor Receptor inhibitors [1]. Unlike the Fibroblast Growth Factor Receptor complex, the Epidermal Growth Factor Receptor structure maintains a DFG-in conformation upon FIIN-3 binding [1]. This conformational difference is attributable to the distinct molecular environment and residue positioning within the Epidermal Growth Factor Receptor active site.
While Epidermal Growth Factor Receptor contains an equivalently positioned Phe723 in the P-loop, analogous to Phe478 in Fibroblast Growth Factor Receptor, this residue does not participate in inhibitor binding interactions [1]. Similarly, Phe856 of the DFG motif in Epidermal Growth Factor Receptor remains uninvolved in the binding interface, contrasting sharply with the extensive π-π stacking network observed in the Fibroblast Growth Factor Receptor complex [1].
A critical structural feature distinguishing the Epidermal Growth Factor Receptor binding mode is the hydrogen-bonding interaction between the chlorine substituent of FIIN-3 and Thr854 [1]. This interaction, which occurs at a position corresponding to Ala629 in Fibroblast Growth Factor Receptor, contributes significantly to the binding affinity and may explain the enhanced potency of FIIN-3 against Epidermal Growth Factor Receptor compared to related compounds lacking this chlorine substituent [1].
The 4-acrylamidobenzyl group of FIIN-3 represents a key structural innovation that enables dual targeting capability [1]. This substituent is notably longer than the 3-acrylamidophenyl groups present in other reported Epidermal Growth Factor Receptor covalent inhibitors, providing the essential flexibility and proper spatial orientation required for covalent binding to the distinctly positioned cysteine residues in both Epidermal Growth Factor Receptor (Cys797) and Fibroblast Growth Factor Receptor (Cys477) [1].
Kinase | IC50 (nM) |
---|---|
FGFR1 | 13.1 |
FGFR2 | 21.0 |
FGFR3 | 31.4 |
FGFR4 | 35.3 |
EGFR | 43.0 |
The conformational flexibility of FIIN-3, particularly centered around its reactive acrylamide substituent, represents the fundamental mechanism enabling its unprecedented ability to inhibit both Epidermal Growth Factor Receptor and Fibroblast Growth Factor Receptor through covalent targeting of distinct cysteine residues [1] [3].
The pyrimidyl urea core of FIIN-3 incorporates an intramolecular hydrogen bond that facilitates the formation of a pseudo six-membered ring structure [1]. This design feature, originally derived from BGJ398, provides enhanced rotatory flexibility to the dichlorodimethoxylphenyl group, enabling better accommodation of bulky gatekeeper mutations such as the methionine substitution [1]. The intramolecular hydrogen bond stabilization of the pseudo ring structure was specifically envisioned to confer greater conformational adaptability compared to rigid bicyclic scaffolds [1].
The conformational flexibility imparted by the pseudo six-membered ring allows FIIN-3 to undergo subtle structural adjustments necessary for optimal binding to different kinase environments . This flexibility proves particularly crucial when accommodating the distinct spatial requirements for accessing Cys477 in Fibroblast Growth Factor Receptor versus Cys797 in Epidermal Growth Factor Receptor, which are located in different positions within their respective ATP-binding pockets [1].
The 4-acrylamidobenzyl group serves as the critical conformational linker that enables dual targeting through its inherent flexibility [1]. The length and rotational freedom of this substituent provide the spatial reach and conformational adaptability required to position the reactive acrylamide moiety in proximity to both target cysteine residues [1]. This represents a significant advancement over shorter 3-acrylamidophenyl substituents found in other covalent inhibitors, which lack the conformational range necessary for dual targeting [1].
The dichlorodimethoxylphenyl group benefits from the rotatory flexibility provided by the single bond linkage to the pyrimidyl urea core . This rotational freedom enables structural adjustments that can accommodate steric constraints imposed by different gatekeeper residues, as demonstrated by the ability of FIIN-3 to maintain potent activity against gatekeeper mutants that confer resistance to first-generation inhibitors [1].
Property | FGFR4 V550L Complex | EGFR L858R Complex |
---|---|---|
PDB ID | 4R6V | 4R5S |
Target Kinase | FGFR4 V550L | EGFR L858R |
Covalent Bond Target | Cys477 (P-loop) | Cys797 |
DFG Conformation | DFG-out | DFG-in |
Phenylalanine Involvement | Phe478 and Phe631 π-π stacking | Phe723 and Phe856 not involved |
Binding Mode | Type I inhibitor with DFG-out | Traditional covalent EGFR binding |
Key Hydrogen Bond | Pseudo six-membered ring interactions | Chlorine with Thr854 |
The conformational adaptability of FIIN-3 enables it to access and stabilize different kinase conformations, as evidenced by its ability to induce DFG-out binding in Fibroblast Growth Factor Receptor while maintaining DFG-in binding in Epidermal Growth Factor Receptor [1]. This conformational selectivity reflects the compound's ability to respond to the distinct molecular environments of different kinase active sites while maintaining high-affinity binding through covalent modification [1].